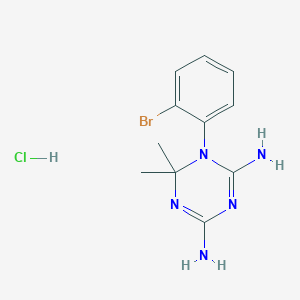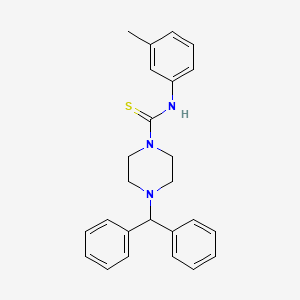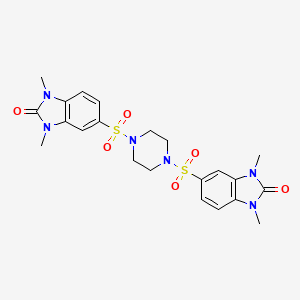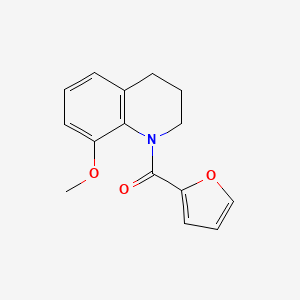![molecular formula C16H9BrN2 B4959031 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile](/img/structure/B4959031.png)
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile, commonly known as BPN, is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN is a fluorescent dye that has been used as a probe to study various biological processes.
Mecanismo De Acción
The mechanism of action of BPN is based on its ability to bind to specific proteins or molecules in cells. BPN is a small molecule that can easily penetrate cell membranes and bind to its target molecules. Once bound, BPN emits a fluorescent signal that can be detected using specialized imaging techniques.
Biochemical and Physiological Effects:
BPN has been shown to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic to cells at concentrations commonly used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BPN in scientific research is its high sensitivity and specificity. BPN can detect small changes in intracellular pH and reactive oxygen species levels. However, one of the limitations of using BPN is its relatively low photostability, which can limit its use in long-term imaging studies.
Direcciones Futuras
There are several future directions for the use of BPN in scientific research. One direction is the development of more photostable BPN derivatives that can be used in long-term imaging studies. Another direction is the use of BPN in the study of protein-protein interactions in live cells. Additionally, BPN can be used in the development of new drugs that target specific proteins or molecules in cells.
Conclusion:
In conclusion, 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile is a small molecule that has gained significant attention in the field of scientific research due to its unique properties. BPN has been used as a probe to study various biological processes and has shown minimal biochemical and physiological effects on cells. While BPN has limitations, its high sensitivity and specificity make it a valuable tool in scientific research. There are several future directions for the use of BPN in scientific research, including the development of more photostable BPN derivatives and the study of protein-protein interactions in live cells.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 4-(4-bromophenyl)-2-butenedinitrile. This intermediate is then reacted with benzaldehyde in the presence of a base to form 4-[2-(4-bromophenyl)-2-cyanovinyl]benzonitrile. The synthesis of BPN is a relatively simple process and can be accomplished in a few steps.
Aplicaciones Científicas De Investigación
BPN has been used as a probe to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular pH. BPN has also been used to study the dynamics of lipid rafts in live cells. In addition, BPN has been used as a fluorescent probe to detect the presence of reactive oxygen species in cells.
Propiedades
IUPAC Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2/c17-16-7-5-14(6-8-16)15(11-19)9-12-1-3-13(10-18)4-2-12/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJOGPPVIHCLPT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4958950.png)

![1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4958968.png)
![N-(2-furylmethyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4958976.png)



![1-allyl-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959018.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methylhexyl)benzamide](/img/structure/B4959029.png)
![4-(4-fluorophenyl)-1-{[5-(4-nitrophenyl)-2-furyl]methyl}-1,2,3,6-tetrahydropyridine](/img/structure/B4959043.png)


![2-(3,4-dichlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B4959070.png)